molecular formula C20H28N2O3 B6785683 N-(3,4-dihydro-2H-chromen-4-yl)-2-(2-ethoxy-6-azaspiro[3.4]octan-6-yl)acetamide

N-(3,4-dihydro-2H-chromen-4-yl)-2-(2-ethoxy-6-azaspiro[3.4]octan-6-yl)acetamide

Cat. No.: B6785683
M. Wt: 344.4 g/mol
InChI Key: SRPQLCMHSGGHIZ-UHFFFAOYSA-N
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Description

N-(3,4-dihydro-2H-chromen-4-yl)-2-(2-ethoxy-6-azaspiro[3.4]octan-6-yl)acetamide is a synthetic organic compound that belongs to the class of acetamides. This compound features a chromenyl group and an azaspiro octane moiety, which are known for their diverse biological activities. The unique structure of this compound makes it a subject of interest in various fields of scientific research.

Properties

IUPAC Name

N-(3,4-dihydro-2H-chromen-4-yl)-2-(2-ethoxy-6-azaspiro[3.4]octan-6-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28N2O3/c1-2-24-15-11-20(12-15)8-9-22(14-20)13-19(23)21-17-7-10-25-18-6-4-3-5-16(17)18/h3-6,15,17H,2,7-14H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRPQLCMHSGGHIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1CC2(C1)CCN(C2)CC(=O)NC3CCOC4=CC=CC=C34
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dihydro-2H-chromen-4-yl)-2-(2-ethoxy-6-azaspiro[3.4]octan-6-yl)acetamide typically involves multi-step organic reactions. The starting materials often include chromen derivatives and azaspiro compounds. The reaction conditions may involve:

    Solvents: Common solvents like dichloromethane, ethanol, or acetonitrile.

    Catalysts: Acid or base catalysts such as hydrochloric acid or sodium hydroxide.

    Temperature: Reactions may be carried out at room temperature or under reflux conditions.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale batch reactors with precise control over reaction parameters to ensure high yield and purity. Techniques such as crystallization, distillation, and chromatography might be employed for purification.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dihydro-2H-chromen-4-yl)-2-(2-ethoxy-6-azaspiro[3.4]octan-6-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Employing reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield corresponding ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

Biology

Biologically, N-(3,4-dihydro-2H-chromen-4-yl)-2-(2-ethoxy-6-azaspiro[3.4]octan-6-yl)acetamide may exhibit various biological activities, such as antimicrobial, anti-inflammatory, or anticancer properties. Researchers study its interactions with biological targets to develop new therapeutic agents.

Medicine

In medicine, this compound could be investigated for its potential as a drug candidate. Its pharmacokinetic and pharmacodynamic properties would be evaluated in preclinical and clinical studies.

Industry

Industrially, this compound might be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism by which N-(3,4-dihydro-2H-chromen-4-yl)-2-(2-ethoxy-6-azaspiro[3.4]octan-6-yl)acetamide exerts its effects involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or ion channels. The compound may modulate the activity of these targets, leading to various biological effects. Pathways involved could include signal transduction, gene expression, or metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

    N-(3,4-dihydro-2H-chromen-4-yl)-acetamide: Lacks the azaspiro moiety.

    2-(2-ethoxy-6-azaspiro[3.4]octan-6-yl)acetamide: Lacks the chromenyl group.

Uniqueness

The uniqueness of N-(3,4-dihydro-2H-chromen-4-yl)-2-(2-ethoxy-6-azaspiro[3.4]octan-6-yl)acetamide lies in its combined structural features, which may confer distinct biological activities and chemical reactivity compared to its analogs.

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